molecular formula C8H12N2O2 B1276373 Cyclo-Ala-Pro-diketopiperazine CAS No. 65556-33-4

Cyclo-Ala-Pro-diketopiperazine

Cat. No. B1276373
CAS RN: 65556-33-4
M. Wt: 168.19 g/mol
InChI Key: WSLYCILIEOFQPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The assembly of the cyclo-L-Trp-L-Trp diketopiperazine precursor is catalyzed by a cyclodipeptide synthase . A separate genomic locus encodes tailoring of this precursor and includes an aspartate/glutamate racemase homolog as an unusual D/L isomerase acting upon diketopiperazine substrates .


Molecular Structure Analysis

The molecular structure of CAP includes 8 Carbon atoms, 12 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

CAP can serve as precursors for further modifications by different tailoring enzymes, such as methyltransferases, prenyltransferases, oxidoreductases like cyclodipeptide oxidases, 2-oxoglutarate-dependent monooxygenases, and cytochrome P450 enzymes .


Physical And Chemical Properties Analysis

CAP maintains a stable production in a wide temperature range of 31–42°C . It also maintains a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .

Scientific Research Applications

Chemical Characterization in Foods and Beverages

Diketopiperazines (DKPs), including Cyclo-Ala-Pro-diketopiperazine, have been detected in various natural products, foods, and beverages. Notably, proline-based DKPs, such as Cyclo-Ala-Pro, have been identified in beer and wines. These compounds contribute to the flavor characteristics of these beverages, with descriptions ranging from bitter and astringent to metallic and grainy (Gautschi et al., 1997); (Stamatelopoulou et al., 2018).

Molecular Capture and Conformational Change Studies

The molecular capture abilities of cyclo(Pro-Xxx) DKPs, including Cyclo-Ala-Pro, were studied using (-)-epigallocatechin-3-O-gallate (EGCg). This research demonstrated that the hydrophobicity of the amino acid residue in the DKP influences its molecular capture ability. Such studies aid in understanding the complex interactions of DKPs in aqueous solutions (Ishizu et al., 2021).

Identification and Quantitation in Cocoa and Coffee

Cyclo-Ala-Pro has been identified in cocoa powder and roasted coffee, indicating its role in the flavor profile of these widely consumed products. The identification techniques used include liquid chromatography and mass spectrometry, contributing to the understanding of flavor compounds in food products (Greef et al., 1987); (Ginz & Engelhardt, 2001).

Sensory Activity and Dose/Response Functions

Studies on roasted cocoa nibs have identified diketopiperazines, including Cyclo-Ala-Pro, and their impact on taste. These compounds contribute to the bitter and metallic taste sensations in cocoa, with investigations into their sensory impact and taste recognition thresholds providing insights into food flavor science (Stark & Hofmann, 2005).

Antimicrobial and Antifungal Activities

Research on diketopiperazines, like Cyclo-Ala-Pro, has explored their antimicrobial properties. For example, a study on Paraphaeosphaeria sporulosa-derived diketopiperazines revealed their inhibitory effects against Salmonella enterica, suggesting potential applications in reducing the use of synthetic antibiotics in agriculture (Carrieri et al., 2020).

Poly(ADP-ribose)polymerase Inhibition

Cyclo-Ala-Pro and similar compounds have been shown to suppress the activity of poly(ADP-ribose)polymerase (PARP), an important anticancer target. This discovery opens avenues for developing novel anticancer therapies based on the structural optimization of diketopiperazines (Nilov et al., 2018).

Chromatographic Separation and Analysis Techniques

Advancements in chromatographic techniques have enabled the effective separation and identification of diketopiperazines, including Cyclo-Ala-Pro, from linear dipeptides. These methods are crucial for quantitative analysis and understanding the biodegradation of these compounds in various contexts (Perzborn et al., 2013).

Potential in Medicinal Chemistry

Diketopiperazines like Cyclo-Ala-Pro are recognized for their potential in medicinal chemistry, especially in creating novel drug compounds. Their chiral nature and ability to form stereoisomers make them an intriguing subject for pharmaceutical research (Mimura et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

The biosynthetic paradigms revealed in the study of CAP showcase Nature’s molecular ingenuity and lay the foundation for diketopiperazine diversification via biocatalytic approaches . The DKPs obtained using this method will provide deeper insights into their structures and functions in future studies .

Biochemical Analysis

Biochemical Properties

Cyclo-Ala-Pro-diketopiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, diketopiperazines, including this compound, can be synthesized by nonribosomal peptide synthetases or cyclodipeptide synthases. These enzymes facilitate the formation of the diketopiperazine ring from amino acid substrates . Additionally, this compound can undergo modifications by tailoring enzymes such as methyltransferases, prenyltransferases, and cytochrome P450 enzymes, leading to the formation of secondary metabolites with enhanced biological activities .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, diketopiperazines have been shown to act as quorum sensing molecules, affecting cell-cell communication in bacteria . This compound may also impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their functions. For instance, diketopiperazines can interact with epigallocatechin-3-O-gallate, forming complexes that influence their conformation and activity . Additionally, this compound may modulate gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the production of diketopiperazines, including this compound, can reach a maximum yield within a specific time frame and then stabilize . The stability and degradation of this compound can also vary depending on environmental factors such as temperature and pH . Long-term effects on cellular function may be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have indicated that diketopiperazines exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to determine the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biosynthesis and modification. For example, cyclodipeptide synthases utilize aminoacyl-tRNAs as substrates to assemble the diketopiperazine skeleton . The compound can also undergo further modifications by enzymes such as oxidoreductases and methyltransferases, leading to the formation of diverse secondary metabolites . These metabolic pathways contribute to the compound’s biological activities and potential therapeutic applications .

properties

IUPAC Name

3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLYCILIEOFQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423885
Record name 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65556-33-4
Record name 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo-Ala-Pro-diketopiperazine
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Reactant of Route 6
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Q & A

Q1: What is the structural characterization of Cyclo(Pro-Ala)?

A1: Cyclo(Pro-Ala) is a cyclic dipeptide composed of proline and alanine.

  • Spectroscopic Data: Its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ]

Q2: What are the known biological activities of Cyclo(Pro-Ala)?

A2: Research suggests that Cyclo(Pro-Ala) exhibits several biological activities:

  • Antitumor Activity: Cyclo(Pro-Ala) displayed potent antitumor activity against human cancer cell lines (A549, HCT-116, and HepG2) in vitro. []
  • Quorum Sensing Inhibition: This compound has demonstrated the ability to inhibit quorum sensing in bacteria, potentially controlling virulence factors. []
  • Antifouling Activity: While not directly attributed to Cyclo(Pro-Ala), it was found alongside other compounds in Callyspongia sponge extracts that exhibited antifouling properties. []

Q3: How does Cyclo(Pro-Ala) exert its antitumor activity?

A3: The exact mechanism of action for the antitumor activity of Cyclo(Pro-Ala) is yet to be fully elucidated. Further research is needed to identify the specific targets and downstream effects of this compound in cancer cells.

Q4: Are there any studies on the stability and formulation of Cyclo(Pro-Ala)?

A: While research highlights the isolation and identification of Cyclo(Pro-Ala), specific studies focusing on its stability under various conditions and formulation strategies are limited in the provided literature. [, , , , ]

Q5: Have there been any studies on the in vivo efficacy of Cyclo(Pro-Ala)?

A5: The provided research primarily focuses on the isolation, identification, and in vitro activity of Cyclo(Pro-Ala). Information regarding in vivo studies, including animal models and clinical trials, is currently unavailable.

Q6: What analytical methods are employed to characterize and quantify Cyclo(Pro-Ala)?

A6: Researchers frequently utilize a combination of techniques:

  • Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are used for separation and purification. [, , ]
  • Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation patterns, aiding in identification. [, , ]
  • Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the compound. [, , ]

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